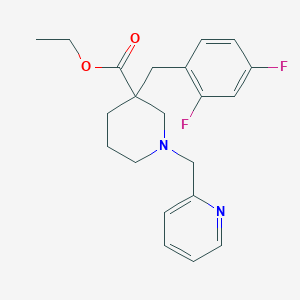![molecular formula C13H14N6O4 B5986521 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the treatment of cancer. MNAT belongs to the class of triazine derivatives and has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one is not fully understood. However, studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are proteins that play a key role in the apoptotic process. 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits potent anticancer activity against a variety of cancer cell lines. However, 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one also has some limitations. It is relatively unstable in aqueous solutions, and it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one. One area of research is the development of more stable analogs of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one that exhibit improved solubility and bioavailability. Another area of research is the development of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one-based drug delivery systems, such as liposomes or nanoparticles, that can improve the targeting and delivery of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one to cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one and to identify potential biomarkers for predicting response to 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one treatment.
Méthodes De Synthèse
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitroaniline in the presence of morpholine. Other methods include the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitrophenyl isocyanate in the presence of morpholine or the reaction of 4-amino-6-chloro-1,3,5-triazine with 3-nitrobenzoyl chloride in the presence of morpholine.
Applications De Recherche Scientifique
6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has been extensively studied for its potential use in the treatment of cancer. Studies have shown that 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. 6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to exhibit synergistic effects when used in combination with other anticancer drugs, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
4-morpholin-4-yl-6-(3-nitroanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c20-13-16-11(14-9-2-1-3-10(8-9)19(21)22)15-12(17-13)18-4-6-23-7-5-18/h1-3,8H,4-7H2,(H2,14,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJIWDHQOSDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-methyl-2-buten-1-amine](/img/structure/B5986471.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-3-isoxazolecarboxamide](/img/structure/B5986487.png)
![7-(2-chloro-5-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986489.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B5986493.png)
![N'-(4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5986506.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)